2,6-Diméthoxybenzoylacétonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

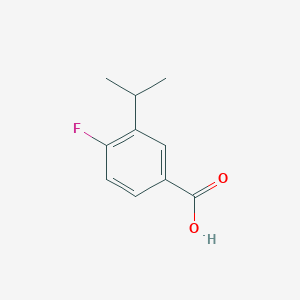

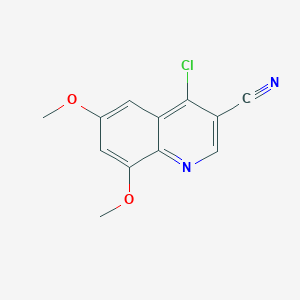

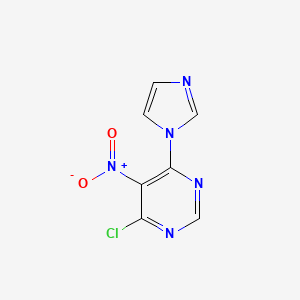

2,6-Dimethoxybenzoylacetonitrile is a useful research compound. Its molecular formula is C11H11NO3 and its molecular weight is 205.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2,6-Dimethoxybenzoylacetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dimethoxybenzoylacetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse Organique

2,6-Diméthoxybenzoylacétonitrile: est un intermédiaire précieux en synthèse organique. Sa structure permet d'introduire le groupe diméthoxyphényle dans diverses structures moléculaires, ce qui peut être crucial pour la synthèse de composés organiques complexes. Par exemple, il peut être utilisé pour synthétiser des composés hétérocycliques qui sont présents dans de nombreux produits pharmaceutiques .

Catalyse

Enfin, dans le domaine de la catalyse, This compound peut être un substrat dans des réactions catalytiques pour produire des produits chimiques fins. Sa réactivité peut être exploitée en présence de divers catalyseurs pour créer des produits avec une grande précision et sélectivité .

Safety and Hazards

Mécanisme D'action

Target of Action

It’s structurally similar compound, 2,6-dimethoxy benzoquinone, has been found to exhibit antimicrobial activity against staphylococcus aureus .

Mode of Action

It’s structurally similar compound, 2,6-dimethoxy benzoquinone, has been found to exhibit antimicrobial activity, suggesting that it may interact with bacterial cells to inhibit their growth .

Result of Action

It’s structurally similar compound, 2,6-dimethoxy benzoquinone, has been found to exhibit antimicrobial activity, suggesting that it may have a bactericidal or bacteriostatic effect .

Analyse Biochimique

Cellular Effects

The effects of 2,6-Dimethoxybenzoylacetonitrile on cellular processes are multifaceted. It has been shown to influence cell signaling pathways, particularly those involving the mammalian target of rapamycin (mTOR) pathway. By inhibiting mTOR, 2,6-Dimethoxybenzoylacetonitrile can reduce cell proliferation and induce apoptosis in certain cancer cell lines . Furthermore, this compound affects gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, 2,6-Dimethoxybenzoylacetonitrile exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity and altering metabolic pathways. For instance, its interaction with mTOR results in the inhibition of protein synthesis and cell growth . Additionally, 2,6-Dimethoxybenzoylacetonitrile can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inactivation or modification of protein function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,6-Dimethoxybenzoylacetonitrile have been observed to change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions. Long-term exposure to 2,6-Dimethoxybenzoylacetonitrile has been shown to cause sustained inhibition of cellular functions, with potential cumulative effects on cell viability and function . In vitro studies have demonstrated that the compound’s activity can persist for several hours, depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of 2,6-Dimethoxybenzoylacetonitrile vary with dosage in animal models. At low doses, the compound can modulate metabolic pathways without causing significant toxicity. At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. Toxicological studies in animal models have highlighted the importance of dose optimization to minimize adverse effects while maximizing therapeutic potential.

Metabolic Pathways

2,6-Dimethoxybenzoylacetonitrile is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of hydroxylated metabolites. The compound can also undergo phase II metabolic reactions, such as glucuronidation and sulfation, which enhance its solubility and facilitate excretion . These metabolic transformations are crucial for the compound’s detoxification and elimination from the body.

Transport and Distribution

Within cells and tissues, 2,6-Dimethoxybenzoylacetonitrile is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters such as P-glycoprotein, which influences its cellular uptake and efflux . The compound’s lipophilic nature allows it to accumulate in lipid-rich tissues, affecting its distribution and localization within the body. Additionally, binding proteins can sequester 2,6-Dimethoxybenzoylacetonitrile, modulating its bioavailability and activity.

Subcellular Localization

The subcellular localization of 2,6-Dimethoxybenzoylacetonitrile is influenced by its chemical properties and interactions with cellular components. It has been found to localize in the cytoplasm and mitochondria, where it can exert its biochemical effects . The compound’s localization is mediated by targeting signals and post-translational modifications that direct it to specific cellular compartments. This subcellular distribution is critical for its role in modulating cellular functions and metabolic pathways.

Propriétés

IUPAC Name |

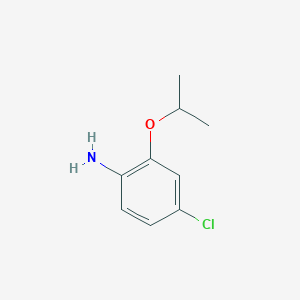

3-(2,6-dimethoxyphenyl)-3-oxopropanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-14-9-4-3-5-10(15-2)11(9)8(13)6-7-12/h3-5H,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTPPCEYLUSGNAW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30640832 |

Source

|

| Record name | 3-(2,6-Dimethoxyphenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847951-47-7 |

Source

|

| Record name | 3-(2,6-Dimethoxyphenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl [isopropyl(methyl)amino]acetate](/img/structure/B1323177.png)

![N-[(dimethylamino)carbonyl]glycine](/img/structure/B1323178.png)